
4-氯苯肼
概述
描述
4-Chlorophenylhydrazine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a phenyl ring substituted with a chlorine atom at the fourth position and a hydrazine group attached to the benzene ring. This compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its ability to undergo various chemical reactions, forming complex structures.
Synthesis Analysis
The synthesis of 4-Chlorophenylhydrazine and its derivatives involves multiple steps, starting from different substrates. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction reactions, yielding a high purity product . Another synthesis route involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important pesticide intermediate . Additionally, 4-chlorophenylhydrazine is used to synthesize chlorophthalazines and benzohydrazides via reactions with hydroxyisoindolinones .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Chlorophenylhydrazine has been elucidated using various analytical techniques. For example, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was determined by single-crystal X-ray diffraction, revealing a twisted boat conformation of the thiazine ring and the presence of hydrogen bonds in the crystal . Similarly, the structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was determined, showing hydrogen bonding interactions within the crystal .
Chemical Reactions Analysis
4-Chlorophenylhydrazine undergoes various chemical reactions, leading to the formation of diverse compounds. It reacts with 3-(methylthio)-5-propanoyl-1,2,4-triazine to form p-chlorophenylhydrazone, which crystallizes with an almost planar conformation and exhibits significant stacking interactions . The compound also participates in the formation of benzothiazine derivatives, which are stabilized by intramolecular hydrogen bonds and can form dimeric pairs due to intermolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical properties of 4-Chlorophenylhydrazine derivatives, such as melting points and crystal system parameters, are determined through experimental methods. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be in the range of 59-60°C, indicating its stability under ambient conditions . The crystallographic data of synthesized compounds provide insights into their density, space group, and molecular weight, which are essential for understanding their physical characteristics and potential applications .
科学研究应用
农药中间体的合成:4-氯苯肼用于合成 1-(4-氯苯基)-3-羟基吡唑,这是农药中一种重要的中间体。此过程具有温和的反应条件和高产率,使其适用于工业生产 (高正虎,2015).
有机化学中互变异构的研究:研究探索了脱氢乙酸与 4-氯苯肼之间的主要反应产物,从而深入了解了 4-吡唑基吡唑啉酮的结构和互变异构 (J. Elguero 等,1990).
抗肿瘤活性:一些由 4-氯苯肼合成的 1,2-双(芳基磺酰基)-1-甲基肼对白血病显示出潜在的抗肿瘤活性,表明其在癌症研究中的应用 (K. Shyam 等,1986).
吡唑衍生物的合成:4-氯苯肼被用作合成各种吡唑衍生物的原料,这些衍生物的产率高达 99.0%,纯度高,表明其在有机合成中的重要性 (张恒前,2015).
抗菌研究:一系列 (E)-1-亚苄基-2-(4-氯苯基) 肼化合物已被合成并测试了抗菌活性,证明了该化合物在微生物学中的相关性 (M. Rajarajan 等,2015).
电化学水污染分析:在水污染物研究中,4-氯苯肼被提及为一种重要的污染物,其检测对人类健康至关重要。这意味着它在环境化学和污染研究中的作用 (Fahimeh Tahernejad-Javazmi 等,2018).
作用机制
Target of Action
4-Chlorophenylhydrazine is a versatile chemical compound widely employed in various laboratory experiments . It has been observed to interact with prostaglandin H synthase (PGHS) Fe(III) . PGHS, also known as cyclooxygenase, plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes .
Mode of Action
The interaction of 4-Chlorophenylhydrazine with PGHS Fe(III) under aerobic conditions leads to a partial destruction of the heme and results in a new complex absorbing at 436 nm . This complex is also obtained by the reaction of p-chlorophenyldiazene . The exact mode of action is still under investigation .
Biochemical Pathways
Its interaction with pghs suggests that it may influence thearachidonic acid pathway and the production of prostaglandins
Pharmacokinetics
Its solubility in water, alcohol, and ether suggests that it may have good bioavailability
Result of Action
Its interaction with PGHS and the subsequent partial destruction of the heme suggest that it may have an impact on cellular processes mediated by prostaglandins . .
Action Environment
Safety data sheets recommend using this compound only outdoors or in a well-ventilated area , suggesting that ventilation may affect its stability or efficacy
安全和危害
4-Chlorophenylhydrazine is classified as Acute Toxicity - Category 3 for Oral, Dermal, and Inhalation . It is also classified as Skin Irritation - Category 2, Skin Sensitization - Category 1, and Eye Irritation - Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
属性
IUPAC Name |
(4-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50147999 | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylhydrazine | |
CAS RN |
1073-69-4 | |
| Record name | (4-Chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research primarily focuses on 4-chlorophenylhydrazine as a chemical intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles [, , , , , , , , , ], which are important building blocks for pharmaceuticals and agrochemicals like pyraclostrobin fungicide [] and carfentrazone-ethyl herbicide [].
A: * Molecular Formula: C6H7ClN2 * Molecular Weight: 142.59 g/mol* Spectroscopic Data: While the provided research doesn't offer comprehensive spectroscopic data, several papers mention using techniques like IR [, , ] and 1H NMR [, , , ] for structural confirmation of 4-chlorophenylhydrazine and its derivatives.
A: A new approach utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst [, ]. This method significantly reduces wastewater generation compared to traditional methods employing reduction after diazotization of 4-chloroaniline. Additionally, it allows for the recovery and reuse of excess hydrazine hydrate and solvent, further minimizing environmental impact [].
A: 4-Chlorophenylhydrazine contains a nucleophilic hydrazine (–NHNH2) group. This group readily reacts with β-diketones, β-keto esters, or other similar compounds containing a 1,3-dicarbonyl functionality. This reaction forms a cyclic pyrazole ring through a condensation-cyclization process [, , , , ].
A: Yes, a study investigated the impact of meta and para substituents on benzaldehydes reacting with 4-chlorophenylhydrazine to form (E)-1-benzylidene-2-(4-chlorophenyl)hydrazine derivatives []. They correlated UV, IR, and NMR spectral data with Hammett substituent constants and Swain-Lupton’s F and R parameters to understand the electronic effects of substituents on the compounds' properties [].
A: While not extensively discussed in the provided research, one study utilized molecular docking to predict the binding modes and interactions of newly synthesized pyrazole derivatives, potentially derived from 4-chlorophenylhydrazine, with bacterial target proteins []. This highlights the applicability of computational methods in understanding the activity of these compounds.
ANone: The provided research primarily focuses on the synthesis and reactions of 4-chlorophenylhydrazine, without specific details on its standalone stability or formulation strategies.
A: 4-Chlorophenylhydrazine can be employed to synthesize various heterocycles beyond pyrazoles. One example is the formation of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines, demonstrating its versatility in constructing diverse ring systems for potential pharmaceutical applications [].
A: While 4-chlorophenylhydrazine is commonly used, other substituted phenylhydrazines, such as phenylhydrazine, 4-bromophenylhydrazine, and 2,4-dichlorophenylhydrazine, are also employed in similar reactions to yield comparable heterocyclic compounds [, ]. The choice often depends on the desired substitution pattern on the final product.
ANone: Common techniques include:
- Chromatographic methods: High-performance liquid chromatography (HPLC) is used for purity analysis of intermediates like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole [].
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds [, , , , ].
- Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to analyze reaction products and identify specific compounds like "anabilysine" in glutaraldehyde-treated tissue [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


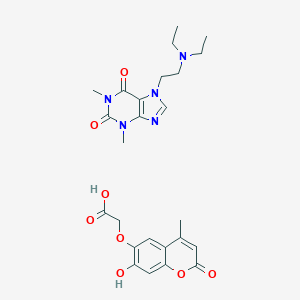
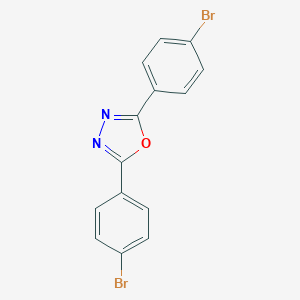
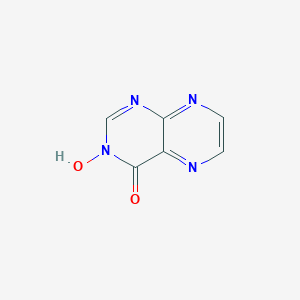
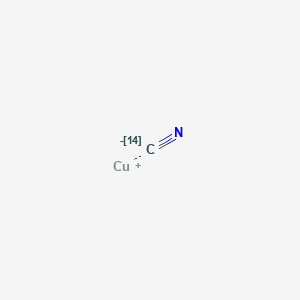
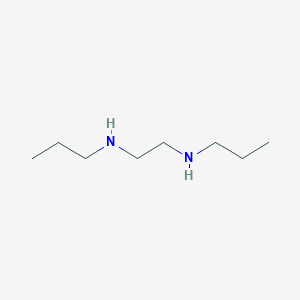
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)

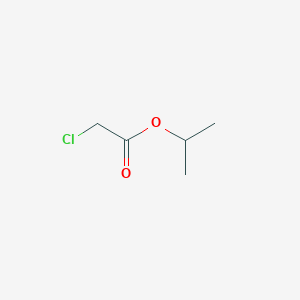

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)


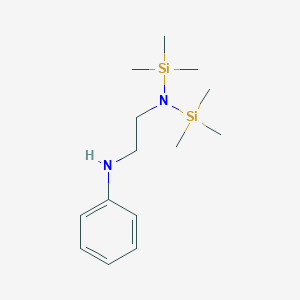
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)